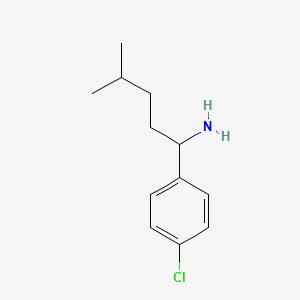

1-(4-Chlorophenyl)-4-methylpentan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-methylpentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10/h4-7,9,12H,3,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNPJGHTRDIJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Reductive Amination Approaches

Reductive amination is a versatile and efficient method for the formation of carbon-nitrogen bonds. The synthesis of 1-(4-Chlorophenyl)-4-methylpentan-1-amine via this pathway typically involves the reaction of 4-chlorobenzaldehyde (B46862) with 3-methylbutan-1-amine (isoamylamine).

The initial step in reductive amination is the condensation of the carbonyl group of an aldehyde or ketone with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (in the case of primary amines) or an enamine (in the case of secondary amines). For the synthesis of this compound, 4-chlorobenzaldehyde reacts with 3-methylbutan-1-amine to form the corresponding N-(4-chlorobenzylidene)-3-methylbutan-1-imine intermediate. This reaction is typically carried out in a suitable solvent and is often catalyzed by a weak acid to facilitate the dehydration step. The subsequent reduction of this imine intermediate yields the desired product.

The reduction of the in situ-generated imine is the critical step in reductive amination and is most efficiently achieved through catalysis. Various catalytic systems, including homogeneous, heterogeneous, and organocatalytic approaches, have been developed to promote this transformation with high efficiency and selectivity.

A representative homogeneous catalytic system for a similar transformation is presented in the table below.

| Catalyst Precursor | Ligand | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |

| [Rh(cod)Cl]₂ | Xantphos | H₂ | Methanol | 100 | 30 | >90 |

Data inferred from analogous reactions.

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. Palladium on carbon (Pd/C) is a common and effective heterogeneous catalyst for reductive aminations. rsc.org Cobalt-based composites have also demonstrated high efficiency in the reductive amination of aromatic aldehydes. mdpi.comresearchgate.net A study on the reductive amination of p-chlorobenzaldehyde with n-butylamine, a close structural analogue to the target reaction, provides valuable insight. researchgate.net

The following table summarizes the performance of various cobalt-containing composites in the reductive amination of p-chlorobenzaldehyde with n-butylamine.

| Catalyst | Yield of N-butyl-N-p-chlorobenzylamine (%) |

| Co-Im/SiO₂ | 89 |

| Co-Phen/SiO₂ | 60 |

| Co-DAB/SiO₂ | 89 |

| Co-Mel/SiO₂ | 78 |

Reaction conditions: p(H₂) = 100 bar, T = 100 °C, catalyst loading 3 mol% (per Co), methanol, time 4 h, 1.5 mmol of n-butylamine per 1 mmol of p-chlorobenzaldehyde. researchgate.net

These results suggest that similar high yields could be expected for the synthesis of this compound under comparable conditions.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for various chemical transformations, including reductive amination. acsgcipr.orgacs.org Thiourea (B124793) derivatives, for example, can act as hydrogen-bond donors to activate the imine intermediate towards reduction by a hydride source like a Hantzsch ester. acsgcipr.org This approach offers the advantages of mild reaction conditions and avoidance of heavy metal contamination in the final product. While specific examples for the synthesis of this compound are not documented, the general applicability of organocatalytic reductive amination to a wide range of aldehydes and amines suggests its feasibility. acs.org

A general organocatalytic reductive amination system is outlined below.

| Organocatalyst | Hydride Source | Solvent | Temperature |

| Thiourea derivative | Hantzsch ester | Dichloromethane | Room Temperature |

General conditions for organocatalytic reductive amination.

Catalytic Reductive Amination Strategies

Multi-Component Reaction (MCR) Strategies for Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. While a specific MCR for the direct synthesis of this compound is not described, MCRs are powerful tools for generating libraries of structurally diverse analogues.

For instance, a photocatalytic olefin-hydroaminoalkylation has been developed that combines dialkylamines, carbonyls, and alkenes to construct complex tertiary alkylamines in a single step. nih.gov By varying the starting materials, a wide range of analogues of the target compound could be synthesized. For example, using different substituted benzaldehydes, various aliphatic amines, and a suitable alkene, a library of N-arylalkylamines with diverse substitution patterns could be generated. This strategy provides a rapid and efficient means to explore the structure-activity relationships of this class of compounds.

Precursor Chemistry and Intermediate Transformations

The synthesis of the target amine hinges on the preparation and transformation of key precursors. A plausible and efficient pathway involves the synthesis of a carbonyl precursor, which is then converted to the amine.

The immediate precursor to this compound is the corresponding ketone, 1-(4-chlorophenyl)-4-methylpentan-1-one. This aromatic ketone can be effectively synthesized using the Friedel-Crafts acylation reaction. libretexts.org This well-established method involves the electrophilic substitution of an acyl group onto an aromatic ring. researchgate.net

In this specific synthesis, chlorobenzene (B131634) serves as the aromatic substrate and 4-methylpentanoyl chloride is the acylating agent. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. libretexts.orgkhanacademy.org The reaction proceeds by the formation of a highly electrophilic acylium ion from the reaction between 4-methylpentanoyl chloride and aluminum chloride. This acylium ion is then attacked by the electron-rich chlorobenzene ring.

The chloro group on the benzene (B151609) ring is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to it. youtube.comvedantu.com Due to steric hindrance at the ortho position, the para-substituted product, 1-(4-chlorophenyl)-4-methylpentan-1-one, is expected to be the major product. youtube.comvedantu.com

Reaction Scheme for Friedel-Crafts Acylation:

The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield of the desired para-isomer. rsc.org

In the context of synthesizing this compound, halogenation is integral to the structure of the target molecule, with the chlorine atom being present on the phenyl ring from the outset of the proposed synthetic route (using chlorobenzene as a starting material).

Alternative pathways could involve the halogenation of a non-halogenated precursor, such as 1-phenyl-4-methylpentan-1-one (4-methylvalerophenone). However, direct halogenation of such a ketone could lead to a mixture of ortho and para isomers, necessitating a subsequent purification step. Therefore, starting with chlorobenzene in a Friedel-Crafts acylation is often a more direct approach to achieve the desired 4-chloro substitution pattern. vedantu.com

Dehalogenation pathways are not typically a primary step in the synthesis of this compound. However, reductive dehalogenation techniques could be relevant in specific scenarios, such as the removal of halogenated impurities that may arise from side reactions. organic-chemistry.org For instance, if any over-halogenation of the aromatic ring were to occur during the synthesis, a selective dehalogenation step might be employed for purification, although this is not a standard part of the main synthetic route.

Process Optimization and Scale-Up Considerations in Academic Synthesis

The transition from a laboratory-scale synthesis to a larger, more practical scale requires careful consideration of various factors to ensure efficiency, purity, and safety.

Optimizing the yield of this compound involves maximizing the efficiency of both the Friedel-Crafts acylation and the subsequent reductive amination steps.

For the Friedel-Crafts acylation , several strategies can be employed to improve the yield:

Catalyst Choice and Loading: While AlCl₃ is common, other Lewis acids or solid acid catalysts can be explored to minimize by-products and simplify work-up. researchgate.net Optimizing the molar ratio of the catalyst to the reactants is crucial to drive the reaction to completion without promoting side reactions. numberanalytics.com

Reaction Conditions: Temperature and reaction time are critical parameters. Careful control of the temperature can help manage the exothermic nature of the reaction and influence the isomer distribution. numberanalytics.com The choice of solvent can also significantly impact the reaction rate and selectivity. numberanalytics.com

Reactant Stoichiometry: Using a slight excess of the acylating agent can help ensure complete conversion of the chlorobenzene. numberanalytics.com

For the reductive amination step, yield can be optimized by:

Choice of Reducing Agent: A variety of reducing agents can be used, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.orglibretexts.org The choice of reagent can impact chemoselectivity and yield.

Control of pH: The pH of the reaction mixture is crucial for the formation of the intermediate imine and its subsequent reduction. Maintaining an optimal pH can prevent side reactions and favor the formation of the primary amine. organic-chemistry.org

Ammonia (B1221849) Concentration: Using a large excess of ammonia can shift the equilibrium towards the formation of the primary amine and minimize the formation of secondary and tertiary amine by-products. organic-chemistry.org

Achieving high purity of the final product is a critical aspect of synthesis. Several techniques can be employed to enhance the purity of this compound.

Purification of Intermediates: Purifying the ketone precursor, 1-(4-chlorophenyl)-4-methylpentan-1-one, after the Friedel-Crafts acylation can remove unreacted starting materials and isomeric by-products. This is often achieved through techniques like distillation or column chromatography.

Control of Reductive Amination By-products: The primary by-products in reductive amination are secondary and tertiary amines formed from the reaction of the primary amine product with the starting ketone. As mentioned, using a large excess of ammonia can suppress the formation of these impurities. organic-chemistry.org

Final Product Purification: After the reductive amination, the crude amine product can be purified through several methods:

Acid-Base Extraction: As an amine, the product is basic and can be separated from neutral or acidic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.

Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Crystallization: The amine can be converted to a salt (e.g., hydrochloride salt) which may be a crystalline solid that can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.

Continuous flow chemistry offers several advantages over traditional batch processing, particularly for scale-up, including improved heat and mass transfer, enhanced safety, and greater consistency. researchgate.netresearchgate.net

Friedel-Crafts Acylation in Flow: Performing the Friedel-Crafts acylation in a continuous flow reactor can allow for better control over the reaction temperature, which is crucial for managing the exothermicity of the reaction and controlling the isomer ratio. numberanalytics.com The use of packed-bed reactors with solid acid catalysts can also simplify catalyst separation and reuse.

Continuous Reductive Amination: Reductive amination is well-suited for continuous flow systems. researchgate.netresearchgate.net A flow reactor can be set up where a solution of the ketone is mixed with a stream of ammonia and then passed through a heated zone to form the imine, followed by introduction into a reactor containing a packed bed of a heterogeneous hydrogenation catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. researchgate.net This setup allows for precise control of reaction time, temperature, and pressure, leading to high selectivity for the primary amine and minimizing the formation of by-products. researchgate.netresearchgate.net The continuous removal of the product from the reaction zone also prevents its further reaction.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio of microreactors. |

| Mass Transfer | Can be limited by mixing efficiency. | Efficient mixing and mass transfer. |

| Safety | Handling of large quantities of hazardous reagents at once. | Small reaction volumes at any given time, reducing risk. |

| Scalability | Often requires re-optimization of reaction conditions. | Scalable by running the reactor for longer periods or by parallelization. |

| Product Purity | May have lower purity due to side reactions from prolonged reaction times. | Often higher purity due to precise control over reaction parameters. |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Interpretation

Specific ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for the protons within 1-(4-Chlorophenyl)-4-methylpentan-1-amine, are not available in the surveyed literature.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Detailed ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in the molecule, remains unreported.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Without primary 1D and 2D NMR spectra, an analysis of the correlations between protons and carbons to establish the precise bonding framework of the molecule is not possible.

Chiral NMR for Enantiomeric Purity Determination

As a chiral compound, the determination of its enantiomeric purity would necessitate the use of chiral NMR techniques. However, no studies employing this analysis for this compound have been found.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

The precise elemental composition of this compound, which would be definitively determined by HRMS, is not documented in the available resources.

Due to the unavailability of the necessary experimental data, the creation of data tables and a detailed discussion of research findings for this compound is not feasible at this time. Further research and publication of the spectroscopic characterization of this compound are required to enable such a detailed analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate and identify individual components of a mixture. In the context of characterizing this compound, GC-MS analysis would provide crucial information regarding its purity and fragmentation pattern upon electron ionization.

The gas chromatogram would ideally show a single, sharp peak, indicating the presence of a pure compound and revealing its retention time under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). The mass spectrum, generated from this peak, would display the molecular ion peak (M+) corresponding to the compound's molecular weight, as well as a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule, resulting from the cleavage of specific bonds. For this compound, characteristic fragments would be expected from the loss of the isobutyl group, cleavage of the bond adjacent to the amine, and fragmentation of the chlorophenyl ring.

A hypothetical data table for the expected major fragments is presented below. It is important to emphasize that this table is predictive and not based on experimental data.

| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure/Identity |

| [C12H18ClN]+• | 211.12 | Molecular Ion |

| [C11H15ClN]+ | 196.09 | Loss of a methyl radical (•CH3) |

| [C8H9ClN]+ | 154.04 | Cleavage of the C1-C2 bond |

| [C6H4Cl]+ | 111.00 | Chlorophenyl cation |

| [C4H9]+ | 57.07 | Isobutyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Fragmentation

Liquid Chromatography-Tandem Mass Spectrometry is another indispensable tool for structural analysis, particularly for compounds that are less volatile or thermally labile. In an LC-MS/MS experiment, the parent ion of this compound would be selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. This technique provides detailed information about the connectivity of the molecule.

The resulting data, often presented as a product ion spectrum, would reveal specific fragmentation pathways. Key transitions from the precursor ion to specific product ions could be monitored for quantitative analysis in complex matrices. The fragmentation would likely involve the loss of the amine group, cleavage of the alkyl chain, and fragmentation of the aromatic ring.

A projected data table for potential LC-MS/MS transitions is provided below. This table is illustrative and awaits experimental verification.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Proposed Neutral Loss |

| 212.13 ([M+H]+) | 195.10 | (Not available) | NH3 (Ammonia) |

| 212.13 ([M+H]+) | 155.08 | (Not available) | C4H9 (Isobutane) |

| 212.13 ([M+H]+) | 125.04 | (Not available) | C5H11N (4-methylpentan-1-amine) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions would include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl and aromatic portions of the molecule, C-N stretching, and aromatic C=C bending vibrations. The presence of the chlorine atom on the phenyl ring would also influence the fingerprint region of the spectrum.

The following table outlines the anticipated characteristic IR absorption bands for this compound, based on known functional group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3400-3250 | Medium |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium |

| C-H (Alkyl) | Stretch | 2960-2850 | Strong |

| N-H (Primary Amine) | Bend (Scissoring) | 1650-1580 | Medium |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium |

| C-N | Stretch | 1250-1020 | Medium |

| C-Cl | Stretch | 850-550 | Strong |

X-ray Diffraction (XRD) Crystallography

Single-Crystal X-ray Diffraction for Absolute Structure Determination

To perform this analysis, a suitable single crystal of the compound would need to be grown. The crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined. This would unequivocally establish the connectivity and stereochemistry of the molecule.

Crystallographic Refinement Techniques

Following the initial structure solution, crystallographic refinement techniques would be applied to improve the accuracy of the atomic coordinates and other structural parameters. This process involves minimizing the difference between the observed diffraction data and the data calculated from the structural model. The quality of the final structure is assessed by parameters such as the R-factor.

Hydrogen Bonding Networks and Crystal Packing Analysis

The refined crystal structure would also reveal intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack in the crystal lattice. For this compound, the primary amine group is capable of forming hydrogen bonds, which would likely play a significant role in the crystal packing. An analysis of these networks provides insight into the supramolecular chemistry of the compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nih.govnih.gov It is widely used to investigate the electronic structure and geometry of molecules.

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule. nih.gov This process systematically alters the molecular geometry to locate the conformation with the lowest potential energy, known as the global minimum. mdpi.com For 1-(4-Chlorophenyl)-4-methylpentan-1-amine, this involves calculating the forces on each atom and adjusting their positions until these forces approach zero, resulting in a stable, optimized structure.

This energy minimization is crucial for accurately predicting other molecular properties, as it ensures that all subsequent calculations are performed on the most energetically favorable conformation. mdpi.com Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G are commonly employed for this purpose, providing reliable geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.govnih.gov The process is distinct from faster, less accurate methods that use molecular mechanics force fields for a preliminary "clean-up" of the structure. reddit.com

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.75 Å |

| C-N | 1.47 Å | |

| C-C (Aromatic) | 1.39 Å | |

| C-H | 1.09 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C-N | 112.0° | |

| H-N-H | 107.5° |

Following geometry optimization, a vibrational frequency analysis is performed to characterize the nature of the stationary point found on the potential energy surface. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This analysis also predicts the molecule's theoretical infrared (IR) and Raman spectra. malayajournal.org

Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. malayajournal.org These theoretical frequencies are often scaled by an empirical factor (e.g., 0.96 for B3LYP) to correct for systematic errors and improve agreement with experimental spectroscopic data. nih.gov The analysis allows for the assignment of specific vibrational bands observed in experimental IR and Raman spectra, providing a detailed understanding of the molecule's dynamic behavior. malayajournal.orgscispace.com

Table 2: Selected Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (Scaled) | Corresponding Functional Group |

| N-H Stretch | ~3400 cm⁻¹ | Amine group |

| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | Phenyl ring |

| C-H Stretch (Aliphatic) | ~2950 cm⁻¹ | Alkyl chain |

| C=C Stretch (Aromatic) | ~1600 cm⁻¹ | Phenyl ring |

| C-N Stretch | ~1200 cm⁻¹ | Amine group |

| C-Cl Stretch | ~750 cm⁻¹ | Chloro-substituent |

Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This framework is essential for understanding a molecule's reactivity and electronic properties.

The most critical orbitals in MO theory are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amine group and the chlorophenyl ring, while the LUMO would be distributed over the aromatic system.

Table 3: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Energy Value (eV) | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical stability and reactivity |

For this compound, NBO analysis can quantify the electron-donating character of the amine group's lone pair and its interaction with antibonding orbitals in the adjacent phenyl ring. It also clarifies the charge distribution across the molecule, identifying which atoms are more electron-rich or electron-deficient, which is crucial for understanding its interaction with other molecules. The stabilization energy (E2) associated with these donor-acceptor interactions indicates the strength of the intramolecular delocalization. acadpubl.eu

Table 4: NBO Analysis - Key Donor-Acceptor Interactions (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |

| LP (N) | σ* (C-C) | 5.2 |

| π (C=C) | π* (C=C) | 20.5 |

| LP (Cl) | σ* (C-C) | 2.1 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, illustrating the regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. malayajournal.orgresearchgate.net Regions of positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the chlorine atom and the nitrogen lone pair, making these sites potential hydrogen bond acceptors and targets for electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential, identifying them as sites for nucleophilic interaction. researchgate.netresearchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For a flexible molecule like this compound, with several rotatable single bonds, a multitude of conformations are possible. Conformational analysis aims to identify the most stable arrangements (local minima on the potential energy surface) and the energy barriers between them.

A systematic conformational search is typically the first step. This can be performed using molecular mechanics force fields, which provide a rapid evaluation of the energies of a large number of possible conformations. The resulting low-energy conformers are then subjected to more accurate quantum mechanical calculations, often using Density Functional Theory (DFT), to refine their geometries and relative energies.

Table 1: Hypothetical Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

| 1 | -175 | 65 | 0.00 |

| 2 | 60 | 180 | 1.25 |

| 3 | -65 | -170 | 2.50 |

| 4 | 180 | -60 | 3.10 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the minimum energy path from reactants to products, including the high-energy transition state that represents the kinetic barrier to the reaction.

For this compound, computational studies could investigate various reactions, such as its synthesis, metabolism, or degradation. For instance, the mechanism of its formation through reductive amination of a corresponding ketone could be explored. DFT calculations would be employed to locate the structures of the reactants, intermediates, transition states, and products along the reaction coordinate.

The transition state is a first-order saddle point on the potential energy surface, and its structure provides critical information about the bond-making and bond-breaking processes. The calculated activation energy (the energy difference between the transition state and the reactants) can be used to estimate the reaction rate.

Table 2: Hypothetical Calculated Activation Energies for a Reaction Involving this compound

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| Nucleophilic Attack | Ketone + Amine | TS1 | Hemiaminal | 15.2 |

| Dehydration | Hemiaminal | TS2 | Imine | 25.8 |

| Reduction | Imine + Hydride | TS3 | Amine | 10.5 |

Note: This table presents hypothetical data for a plausible synthetic route. The values are for illustrative purposes only.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are highly valuable for structure elucidation and for assigning experimental spectra.

The prediction of NMR chemical shifts for this compound would typically involve a multi-step process. First, a thorough conformational analysis, as described in section 4.4, is necessary to identify the relevant low-energy conformers. Then, for each of these conformers, the magnetic shielding tensors are calculated using quantum mechanical methods, such as DFT with a suitable functional and basis set. github.io The isotropic shielding constants are then averaged, weighted by the Boltzmann population of each conformer, to obtain the final predicted chemical shifts. These are then typically scaled against a reference compound (e.g., tetramethylsilane, TMS) to compare with experimental data. nih.govresearchgate.net

Accurate prediction of both ¹H and ¹³C NMR chemical shifts can help in confirming the connectivity and stereochemistry of the molecule. mdpi.com Discrepancies between predicted and experimental spectra can also point to dynamic processes or specific solvent effects not accounted for in the calculation. nih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (ipso-Ph) | 142.5 | 142.1 |

| C2, C6 (ortho-Ph) | 129.8 | 129.5 |

| C3, C5 (meta-Ph) | 128.9 | 128.7 |

| C4 (para-Ph) | 132.3 | 132.0 |

| Cα (CH-NH₂) | 55.7 | 55.4 |

| Cβ (CH₂) | 45.1 | 44.8 |

| Cγ (CH) | 25.4 | 25.1 |

| Cδ (CH₃) | 22.8 | 22.6 |

| Cδ' (CH₃) | 22.5 | 22.3 |

Note: This table is a hypothetical representation. Actual data would be the result of specific computational and experimental work.

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. nih.gov Computational chemistry plays a key role in the design and screening of molecules with promising NLO properties. nih.govresearchgate.net The key NLO properties of a molecule are its polarizability (α) and first-order hyperpolarizability (β). analis.com.my

For this compound, computational studies could assess its potential as an NLO material. These calculations are typically performed using DFT or other high-level ab initio methods. malayajournal.org The presence of an electron-donating amine group and an electron-withdrawing chloro-substituted phenyl ring could potentially lead to a significant intramolecular charge transfer, which is a key requirement for a high NLO response. analis.com.my

The calculations would provide values for the static and frequency-dependent polarizability and hyperpolarizability tensors. The magnitude of the first hyperpolarizability (β_tot) is a direct measure of the second-order NLO activity of the molecule. malayajournal.org

Table 4: Hypothetical Calculated NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β_tot) | 15 x 10⁻³⁰ esu |

Note: This table is for illustrative purposes only. The actual NLO properties would need to be determined through specific quantum chemical calculations.

Chemical Transformations and Derivative Chemistry

Synthesis of Homologues and Analogues

The generation of homologues and analogues of 1-(4-Chlorophenyl)-4-methylpentan-1-amine is typically achieved by employing alternative starting materials in established synthetic routes rather than by direct modification of the pre-formed molecule.

Homologues of this compound, which differ in the length or branching of the pentyl side chain, can be synthesized through routes analogous to those used for similar phenethylamine (B48288) compounds. A common strategy involves the reductive amination of a ketone precursor. libretexts.org By selecting different ketone starting materials, a variety of backbone structures can be achieved. For instance, the general synthesis of 2-aminopentanophenones can be adapted; this involves starting with appropriately substituted ketones to build the desired carbon framework. nih.gov

Another versatile method is the Grignard reaction. The precursor alcohol, 1-(4-chlorophenyl)-4-methylpentan-1-ol, can be synthesized by reacting 4-chlorobenzaldehyde (B46862) with (3-methylbutyl)magnesium bromide. lookchem.com Subsequent conversion of the alcohol to the amine would yield the target compound. By substituting the Grignard reagent (e.g., using isobutylmagnesium bromide or n-pentylmagnesium bromide), the structure of the pentane (B18724) backbone can be systematically altered.

| Homologue Name | Modification from Parent Compound | Potential Precursor (Ketone or Grignard) |

|---|---|---|

| 1-(4-Chlorophenyl)butan-1-amine | Shorter alkyl chain (butyl) | 1-(4-Chlorophenyl)butan-1-one or Propylmagnesium bromide |

| 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine | Different branching (tert-butyl) | 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-one or (2,2-Dimethylpropyl)magnesium bromide |

| 1-(4-Chlorophenyl)hexan-1-amine | Longer alkyl chain (hexyl) | 1-(4-Chlorophenyl)hexan-1-one or Pentylmagnesium bromide |

Analogues featuring different substituents on the phenyl ring are typically prepared by beginning the synthesis with a correspondingly substituted aromatic precursor. For instance, syntheses that start with 4-chlorobenzoic acid or its derivatives can be adapted by using other substituted benzoic acids. nih.gov A synthetic pathway starting with the alkylation of a substituted phenylacetonitrile (B145931) with a dibromoalkane can yield various cyclopentane (B165970) derivatives, which can then be converted to the desired amines. bohrium.com This highlights how the choice of the initial phenyl-containing reagent dictates the final substitution pattern on the aromatic ring.

For example, using 2-(4-fluorophenyl)acetonitrile or 2-[3-(trifluoromethyl)phenyl]acetonitrile as starting materials leads to analogues with fluorine or trifluoromethyl groups on the phenyl ring, respectively. bohrium.com Similarly, synthetic routes for other 1,3,4-thiadiazole (B1197879) derivatives originating from 4-chlorobenzoic acid demonstrate the principle of creating analogues by modifying the initial aromatic building block. nih.govresearchgate.net

| Analogue Name | Substitution on Phenyl Ring | Potential Aromatic Precursor |

|---|---|---|

| 1-Phenyl-4-methylpentan-1-amine | Unsubstituted Phenyl | Benzaldehyde |

| 1-(4-Fluorophenyl)-4-methylpentan-1-amine | 4-Fluoro | 4-Fluorobenzaldehyde |

| 1-(4-Bromophenyl)-4-methylpentan-1-amine | 4-Bromo | 4-Bromobenzaldehyde |

| 1-(4-Methylphenyl)-4-methylpentan-1-amine | 4-Methyl | 4-Methylbenzaldehyde |

Derivatization of the Amine Group

The primary amine of this compound is a nucleophilic center that readily undergoes a variety of chemical reactions, allowing for the synthesis of a wide range of derivatives.

Secondary and tertiary amines can be prepared from this compound through N-alkylation. A common method is reductive amination, which involves reacting the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orglibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. youtube.com

Direct N-alkylation with alkyl halides is another effective strategy. libretexts.org The reaction of the primary amine with one equivalent of an alkyl halide, often in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid, typically yields the secondary amine. designer-drug.com The use of a second equivalent of alkyl halide can further produce the tertiary amine. researchgate.net The choice of solvent and base, such as potassium carbonate in DMF or DMSO, can influence the selectivity of mono- versus di-alkylation. designer-drug.com

| Derivative Name | Class | Synthetic Method | Required Reagent |

|---|---|---|---|

| N-Methyl-1-(4-chlorophenyl)-4-methylpentan-1-amine | Secondary Amine | Reductive Amination | Formaldehyde and NaBH₄ |

| N-Ethyl-1-(4-chlorophenyl)-4-methylpentan-1-amine | Secondary Amine | Direct Alkylation | Ethyl iodide and K₂CO₃ |

| N,N-Dimethyl-1-(4-chlorophenyl)-4-methylpentan-1-amine | Tertiary Amine | Reductive Amination | Excess formaldehyde, formic acid (Eschweiler-Clarke reaction) |

Amides: The primary amine can be readily acylated to form amides. A standard and efficient method is the reaction with an acid chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. hud.ac.uk Alternatively, amides can be synthesized by reacting the amine with a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDCI) or by aminolysis of an ester. nih.gov

Ureas: Substituted ureas are accessible through several synthetic routes. The most direct method involves the reaction of the primary amine with an appropriate isocyanate. nih.govnih.gov This addition reaction is typically rapid and high-yielding. Other methods include reacting the amine with phosgene (B1210022) or its safer equivalents, or with carbamates such as phenyl carbamates in a solvent like DMSO. organic-chemistry.orggoogle.com

Thioureas: Analogous to urea (B33335) synthesis, thioureas are commonly prepared by the reaction of the primary amine with an isothiocyanate. nih.govorganic-chemistry.org This reaction generally proceeds under mild conditions to afford the N,N'-disubstituted thiourea (B124793) derivative. organic-chemistry.org Alternative methods include the use of thiophosgene (B130339) or the reaction of the amine with carbon disulfide, which can proceed through a dithiocarbamate (B8719985) intermediate. nih.govmdpi.comresearchgate.net

| Derivative Name | Class | Required Reagent |

|---|---|---|

| N-[1-(4-Chlorophenyl)-4-methylpentyl]acetamide | Amide | Acetyl chloride |

| N-[1-(4-Chlorophenyl)-4-methylpentyl]benzamide | Amide | Benzoyl chloride |

| 1-[1-(4-Chlorophenyl)-4-methylpentyl]-3-phenylurea | Urea | Phenyl isocyanate |

| 1-[1-(4-Chlorophenyl)-4-methylpentyl]-3-ethylurea | Urea | Ethyl isocyanate |

| 1-[1-(4-Chlorophenyl)-4-methylpentyl]-3-phenylthiourea | Thiourea | Phenyl isothiocyanate |

| 1-Allyl-3-[1-(4-chlorophenyl)-4-methylpentyl]thiourea | Thiourea | Allyl isothiocyanate |

Chiral Resolution and Enantiomeric Enrichment Techniques

This compound possesses a chiral center at the benzylic carbon atom and thus exists as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for stereospecific applications.

The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. wikipedia.org The resulting diastereomeric salts often have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgrsc.org Once a pure diastereomeric salt is isolated, the chiral acid can be removed by treatment with a base to liberate the desired pure enantiomer of the amine. This technique has been successfully applied to resolve similar compounds like 1-[(4-chlorophenyl)phenylmethyl]piperazine. google.com

Another powerful technique is chiral chromatography. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can directly separate the enantiomers of the amine or its derivatives. nih.govmdpi.com The differential interaction of the enantiomers with the chiral environment of the CSP allows for their separation.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Chlorophenyl)butan-1-amine |

| 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine |

| 1-(4-Chlorophenyl)hexan-1-amine |

| 1-Phenyl-4-methylpentan-1-amine |

| 1-(4-Fluorophenyl)-4-methylpentan-1-amine |

| 1-(4-Bromophenyl)-4-methylpentan-1-amine |

| 1-(4-Methylphenyl)-4-methylpentan-1-amine |

| N-Methyl-1-(4-chlorophenyl)-4-methylpentan-1-amine |

| N-Ethyl-1-(4-chlorophenyl)-4-methylpentan-1-amine |

| N,N-Dimethyl-1-(4-chlorophenyl)-4-methylpentan-1-amine |

| N-[1-(4-Chlorophenyl)-4-methylpentyl]acetamide |

| N-[1-(4-Chlorophenyl)-4-methylpentyl]benzamide |

| 1-[1-(4-Chlorophenyl)-4-methylpentyl]-3-phenylurea |

| 1-[1-(4-Chlorophenyl)-4-methylpentyl]-3-ethylurea |

| 1-[1-(4-Chlorophenyl)-4-methylpentyl]-3-phenylthiourea |

| 1-Allyl-3-[1-(4-chlorophenyl)-4-methylpentyl]thiourea |

| 1-(4-Chlorophenyl)-4-methylpentan-1-ol |

| 4-Chlorobenzaldehyde |

| (3-Methylbutyl)magnesium bromide |

| 4-Chlorobenzoic acid |

| 2-(4-Fluorophenyl)acetonitrile |

| 2-[3-(Trifluoromethyl)phenyl]acetonitrile |

| 1-[(4-Chlorophenyl)phenylmethyl]piperazine |

| (+)-Tartaric acid |

| (-)-Mandelic acid |

| (+)-Camphorsulfonic acid |

| Formaldehyde |

| Sodium borohydride |

| Ethyl iodide |

| Potassium carbonate |

| Acetyl chloride |

| Benzoyl chloride |

| Phenyl isocyanate |

| Ethyl isocyanate |

| Phenyl isothiocyanate |

| Allyl isothiocyanate |

| Carbon disulfide |

| Thiophosgene |

Classical Resolution Methods

Classical resolution via diastereomeric salt formation is a well-established and industrially viable method for separating the enantiomers of chiral amines. This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. pbworks.comstereoelectronics.orglibretexts.org

The racemic this compound, being a primary amine, is a suitable candidate for this method. The process involves dissolving the racemic amine and a chiral resolving agent in an appropriate solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes, while the more soluble salt remains in the mother liquor. The crystallized salt is then isolated by filtration. Subsequently, the resolved amine enantiomer can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.

The choice of the resolving agent and the solvent system is crucial for a successful resolution and is often determined through empirical screening. For primary amines structurally similar to this compound, derivatives of tartaric acid are commonly employed with high success rates. pbworks.comstereoelectronics.org A relevant example is the use of (R,R)-4-chlorotartranilic acid for the resolution of a substituted phenylethylamine, indicating that substituted tartaric acid derivatives can be effective for chlorophenyl-containing amines. google.com

Table 1: Potential Chiral Resolving Agents for this compound

| Resolving Agent | Chemical Class | Rationale for Selection |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Widely used and cost-effective for resolving primary amines. stereoelectronics.org |

| (-)-Dibenzoyl-L-tartaric acid | Acylated Tartaric Acid | Often provides crystalline salts with amines. |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | Strong acid that forms salts with amines; often crystalline. |

| (R)-(-)-Mandelic Acid | Chiral Carboxylic Acid | Frequently used for the resolution of benzylic amines. |

| (R,R)-4-Chlorotartranilic acid | Tartaric Acid Derivative | Proven effective for resolving a chlorophenyl-containing amine. google.com |

Chiral Chromatography Applications

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

For the enantioseparation of this compound, polysaccharide-based CSPs are highly suitable. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are known for their broad applicability in separating a wide range of chiral compounds, including primary amines. nih.gov Columns such as Chiralpak® AD, Chiralpak® AS, and Chiralcel® OD are industry standards for this purpose. researchgate.net

The development of a chiral separation method involves screening different CSPs and mobile phases. For primary amines, normal-phase chromatography often provides good results. Typical mobile phases consist of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). Basic or acidic additives are sometimes included in the mobile phase to improve peak shape and resolution. researchgate.net Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial for optimizing the separation.

Table 2: Exemplary Chiral HPLC Conditions for Amines of Similar Structure

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Heptane/Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Rationale | Polysaccharide CSP with a polar organic mobile phase is a standard approach for chiral amine separation. The basic additive improves peak symmetry. | Alternative polysaccharide CSP and mobile phase combination for screening and optimization. |

Solid-Phase Synthesis Approaches for Derivatives

Solid-phase synthesis is a highly efficient method for the preparation of libraries of compounds, making it a valuable tool for drug discovery and medicinal chemistry. This technique involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a series of chemical reactions. The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.

Derivatives of this compound can be readily prepared using solid-phase synthesis. The primary amine group can be attached to a suitable resin, such as a Rink amide or Wang resin, which is functionalized with a linker that allows for the eventual cleavage of the final product from the solid support.

A common approach for generating a library of amide derivatives would involve the following steps:

Immobilization: The primary amine of this compound is coupled to the resin.

N-Acylation: The immobilized amine is then reacted with a variety of carboxylic acids, acid chlorides, or sulfonyl chlorides to form the corresponding amides or sulfonamides. Coupling reagents such as HBTU or HATU are often used to facilitate amide bond formation with carboxylic acids.

Cleavage: Once the desired derivative is synthesized, it is cleaved from the resin, typically by treatment with a strong acid like trifluoroacetic acid (TFA).

This high-throughput approach allows for the rapid synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.

Table 3: General Protocol for Solid-Phase Synthesis of Amide Derivatives

| Step | Procedure | Reagents and Solvents |

| 1. Resin Swelling | The resin is swelled in a suitable solvent to allow for efficient reaction. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) |

| 2. Amine Coupling | This compound is coupled to the activated resin. | Rink Amide Resin, Coupling Agents (e.g., HBTU, DIPEA), DMF |

| 3. N-Acylation | The resin-bound amine is acylated with a carboxylic acid. | Carboxylic Acid, Coupling Agents (e.g., HBTU, DIPEA), DMF |

| 4. Washing | The resin is washed to remove excess reagents and by-products. | DMF, DCM, Methanol |

| 5. Cleavage | The final amide derivative is cleaved from the resin. | Trifluoroacetic acid (TFA)/Dichloromethane (DCM) mixture |

| 6. Isolation | The product is isolated after solvent evaporation. | - |

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-4-methylpentan-1-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves alkylation of a halogenated precursor (e.g., 4-chlorophenyl derivatives) with a secondary amine, followed by reductive amination or catalytic hydrogenation. Key variables include:

- Catalysts : Palladium on carbon (Pd/C) for hydrogenation .

- Solvents : Ethanol or methanol for polar protic environments .

- Temperature : 60–80°C for efficient alkylation .

To optimize conditions, use a factorial design of experiments (DoE) to assess interactions between variables (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like ANOVA can identify significant factors impacting yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm backbone structure, with characteristic shifts for the chlorophenyl group (~7.3 ppm aromatic protons) and methylpentyl chain (δ 1.2–1.5 ppm) .

- FT-IR : Peaks at 3300 cm (N-H stretch) and 1090 cm (C-Cl stretch) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns .

Q. How does the chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing Cl group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Comparative studies with non-chlorinated analogs (e.g., 4-methylphenyl derivatives) show reduced nucleophilic substitution yields (~15–20% lower) due to decreased electron density at the para position. Kinetic studies under varying pH and solvent polarities are recommended to map reactivity .

Advanced Research Questions

Q. What computational methods can predict reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state geometries and activation energies for key steps (e.g., alkylation, reduction). Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .

- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways and competing side reactions .

- Solvent Effects : COSMO-RS models simulate solvent interactions to optimize dielectric environments .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. inactive results) be resolved?

Methodological Answer:

- Comparative Assays : Standardize testing protocols (e.g., MIC for antimicrobial studies) across labs to control variables like bacterial strain, pH, and compound purity .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkyl chain length or halogen position) to isolate structural determinants of activity .

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate published data and identify outliers or confounding factors .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) for baseline separation of isomers .

- Membrane Technologies : Nanofiltration membranes (MWCO 200–300 Da) remove low-molecular-weight impurities .

- Crystallization : Optimize solvent mixtures (e.g., hexane/ethyl acetate) to enhance crystal lattice formation, validated via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.